

4-(3-Methoxypropoxy)phenylboronic acid chemical properties

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)phenylboronic acid

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An In-Depth Technical Guide to **4-(3-Methoxypropoxy)phenylboronic Acid**: Properties, Synthesis, and Applications

Introduction

4-(3-Methoxypropoxy)phenylboronic acid, registered under CAS Number 279262-35-0, is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis.^{[1][2]} Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, linked to a flexible methoxypropoxy side chain. This unique combination makes it an important reagent for introducing a hydrophilic, non-ionizable linker into complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic tool for modifying parent structures to enhance physicochemical properties such as solubility, modulate pharmacokinetic profiles, or construct sophisticated supramolecular systems. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, its primary application in Suzuki-Miyaura coupling, and essential handling information.

Physicochemical and Spectroscopic Profile

The physical and chemical identity of a reagent is fundamental to its effective use. The key properties of **4-(3-Methoxypropoxy)phenylboronic acid** are summarized below.

Property	Value	Reference
CAS Number	279262-35-0	[1]
Molecular Formula	C ₁₀ H ₁₅ BO ₄	[1]
Molecular Weight	210.03 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity (Typical)	>98%	
Predicted Boiling Point	365.3 ± 48.0 °C	[1]
Predicted Density	1.13 ± 0.1 g/cm ³	[1]
Storage	Store at room temperature, desiccated	[1]

Spectroscopic Signature

While a published, peer-reviewed spectrum for this specific molecule is not readily available, its structure allows for a precise prediction of its NMR signals. This predictive analysis is crucial for quality control and reaction monitoring.

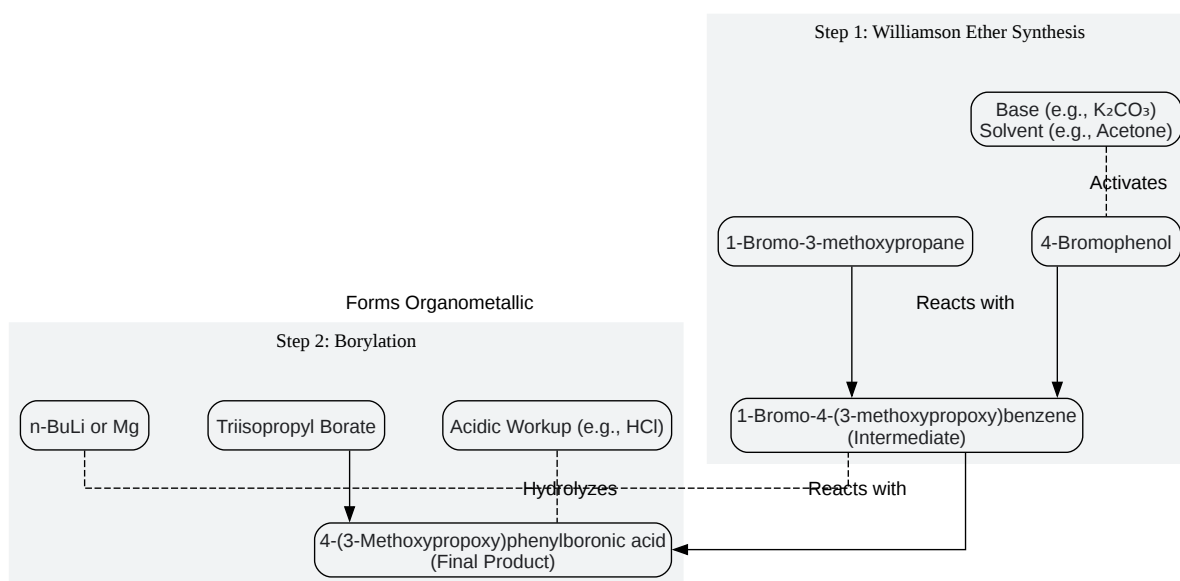
¹H NMR (Predicted, 500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment & Rationale
~7.95 (s, 2H)	B(OH) ₂ : Broad singlet, characteristic of boronic acid protons; exchangeable with D ₂ O.
~7.78 (d, J ≈ 8.5 Hz, 2H)	Ar-H: Aromatic protons ortho to the boronic acid group, deshielded by boron's electron-withdrawing nature.
~6.95 (d, J ≈ 8.5 Hz, 2H)	Ar-H: Aromatic protons meta to the boronic acid group, shielded by the alkoxy substituent.
4.08 (t, J ≈ 6.5 Hz, 2H)	Ar-O-CH ₂ -CH ₂ -CH ₂ -O-CH ₃ : Methylene protons adjacent to the phenolic oxygen.
3.45 (t, J ≈ 6.2 Hz, 2H)	Ar-O-CH ₂ -CH ₂ -CH ₂ -O-CH ₃ : Methylene protons adjacent to the methoxy group.
3.22 (s, 3H)	-OCH ₃ : Singlet for the terminal methyl group protons.
2.01 (quint, J ≈ 6.3 Hz, 2H)	Ar-O-CH ₂ -CH ₂ -CH ₂ -O-CH ₃ : Central methylene protons of the propoxy chain.

¹³ C NMR (Predicted, 125 MHz, DMSO-d ₆)	
Chemical Shift (δ, ppm)	Assignment & Rationale
~161.0	C-OAr: Aromatic carbon directly attached to the propoxy group.
~136.5	Ar-CH: Aromatic carbons ortho to the boronic acid.
~130.0 (broad)	C-B: Aromatic carbon attached to boron; often broad or unobserved due to quadrupolar relaxation. [3]
~114.0	Ar-CH: Aromatic carbons meta to the boronic acid.
~68.5	Ar-O-CH ₂ -CH ₂ -CH ₂ -O-CH ₃ : Methylene carbon adjacent to the methoxy group.
~66.0	Ar-O-CH ₂ -CH ₂ -CH ₂ -O-CH ₃ : Methylene carbon adjacent to the phenolic oxygen.
~58.0	-OCH ₃ : Terminal methyl carbon.
~28.5	Ar-O-CH ₂ -CH ₂ -CH ₂ -O-CH ₃ : Central methylene carbon.

Synthesis and Purification Workflow

A robust and reproducible synthesis is critical for obtaining high-purity material. The most logical and field-proven approach to **4-(3-Methoxypropoxy)phenylboronic acid** proceeds via a two-step sequence starting from an inexpensive, commercially available precursor, 4-bromophenol.



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Caption: Two-step synthesis of **4-(3-Methoxypropoxy)phenylboronic acid**.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **4-(3-Methoxypropoxy)phenylboronic acid** from 4-bromophenol.

Part A: Synthesis of 1-Bromo-4-(3-methoxypropoxy)benzene

- Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (17.3 g, 100 mmol), potassium carbonate (20.7 g, 150

mmol), and acetone (250 mL).

- **Addition of Alkylating Agent:** Add 1-bromo-3-methoxypropane (16.8 g, 110 mmol) to the suspension. The choice of a slight excess of the alkylating agent ensures complete consumption of the starting phenol.
- **Reaction:** Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the 4-bromophenol spot.
- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.
- **Purification:** Dissolve the oil in diethyl ether (200 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate to yield the intermediate product as a clear oil. Purity is typically sufficient for the next step.

Part B: Synthesis of **4-(3-Methoxypropoxy)phenylboronic acid**

- **Setup:** In a flame-dried 1 L three-neck flask under a nitrogen atmosphere, dissolve the intermediate from Part A (26.1 g, 100 mmol) in anhydrous THF (400 mL).
- **Lithiation:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$. This low temperature is critical to prevent side reactions. Stir the resulting solution at $-78\text{ }^{\circ}\text{C}$ for 1 hour.
- **Borylation:** To the aryllithium solution, add triisopropyl borate (30.1 mL, 130 mmol) dropwise, again maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. The borate ester is added in excess to trap the nucleophilic intermediate effectively.
- **Quench and Hydrolysis:** After stirring for 2 hours at $-78\text{ }^{\circ}\text{C}$, allow the reaction to warm slowly to room temperature overnight. Cool the mixture in an ice bath and quench by the slow addition of 2 M HCl (150 mL). Vigorous stirring for 1-2 hours is necessary to ensure complete hydrolysis of the boronate ester.

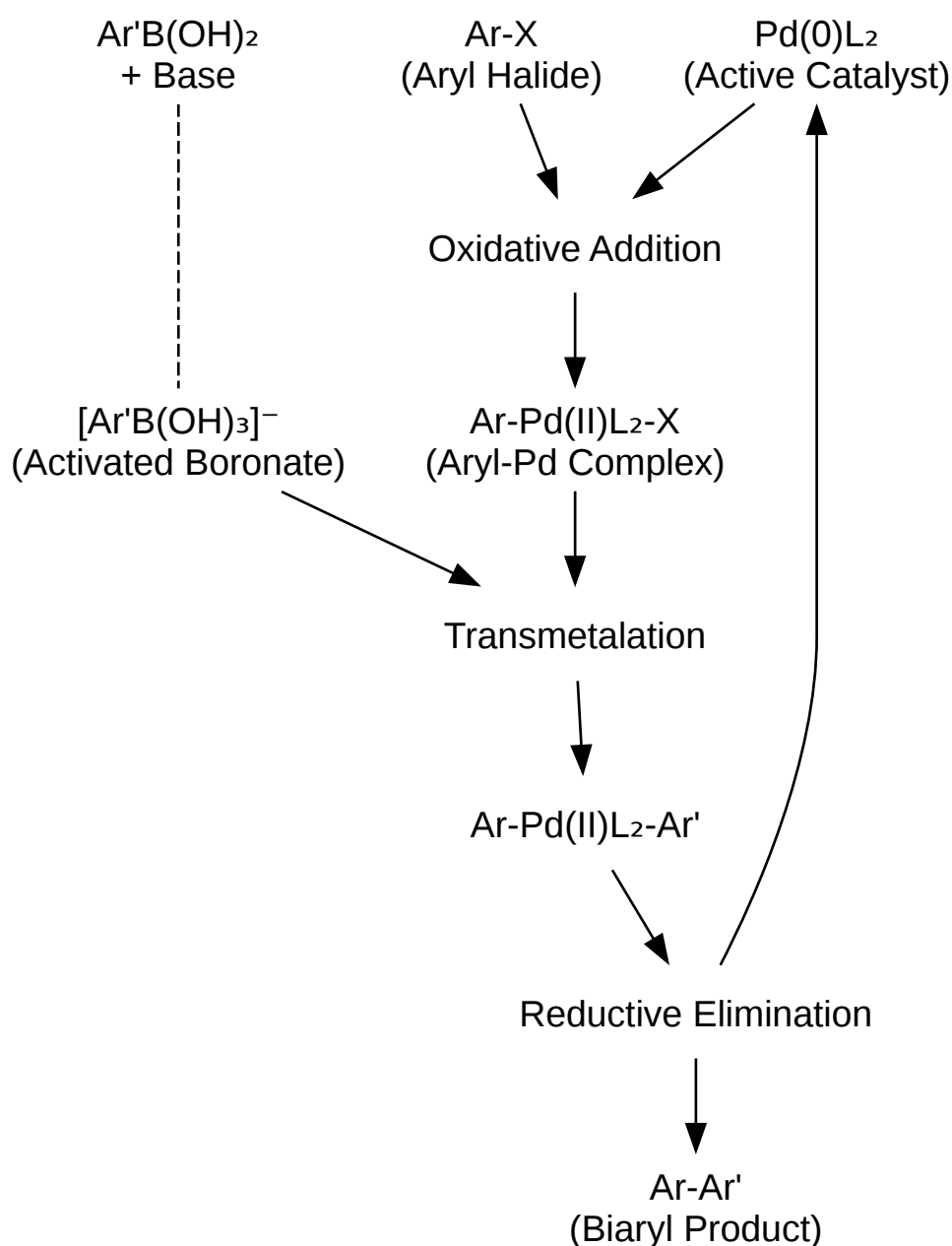
- Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO_4 . Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexanes mixture, to yield the final product as a white, crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **4-(3-Methoxypropoxy)phenylboronic acid** is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-vinyl structures.^[4]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

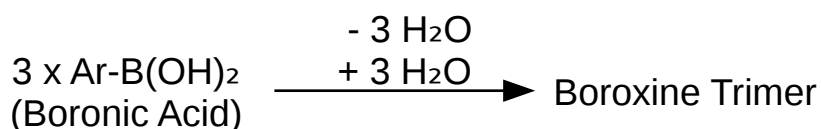
Objective: To couple **4-(3-Methoxypropoxy)phenylboronic acid** with 1-bromo-4-fluorobenzene.

- **Reagent Preparation:** In a 50 mL Schlenk flask, combine **4-(3-Methoxypropoxy)phenylboronic acid** (252 mg, 1.2 mmol, 1.2 equiv), 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv). The use of a slight excess of the boronic acid ensures full conversion of the limiting aryl halide.
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%). The choice of catalyst and ligand is critical and can be optimized for different substrates.
- **Solvent and Degassing:** Add a solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL). The aqueous phase is essential for the base to function and facilitates the transmetalation step. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the Pd(0) catalyst.
- **Reaction:** Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
- **Workup:** Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer with water (20 mL) and brine (20 mL).
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Stability, Storage, and Safety

Chemical Stability

Like many boronic acids, **4-(3-Methoxypropoxy)phenylboronic acid** can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine. This dehydration is reversible upon addition of water. While generally stable, prolonged storage in non-anhydrous conditions can lead to a higher proportion of the boroxine, which may affect reactivity in some applications. Additionally, arylboronic acids can be susceptible to oxidative degradation.^[5]



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Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Storage and Handling

- **Storage:** The compound should be stored at room temperature in a tightly sealed container, preferably in a desiccator to minimize water absorption and the formation of boroxine.[1]
- **Handling:** As a fine powder, it may cause respiratory irritation.[1] It is also classified as a skin and eye irritant.[1] Therefore, handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]

Conclusion

4-(3-Methoxypropoxy)phenylboronic acid is a versatile and valuable reagent for synthetic organic chemists. Its well-defined structure provides a reliable handle for introducing a unique ether-linked side chain into target molecules via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. A clear understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as outlined in this guide, enables researchers to leverage its full potential in the development of novel pharmaceuticals and advanced materials. Proper synthesis, handling, and storage are key to ensuring its purity and reactivity for successful synthetic outcomes.

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